molecular formula C21H19N3OS B323984 2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide

2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide

Cat. No.: B323984
M. Wt: 361.5 g/mol
InChI Key: YLFKOGLZHFOKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group, a carbonyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide typically involves the reaction of biphenyl-4-carbonyl chloride with N-(3-methylphenyl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the hydrazinecarbothioamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-ylcarbonyl)-N-phenylhydrazinecarbothioamide
  • 2-(biphenyl-4-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide

Uniqueness

2-([1,1'-biphenyl]-4-ylcarbonyl)-N-(3-methylphenyl)hydrazinecarbothioamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to similar compounds.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(4-phenylbenzoyl)amino]thiourea

InChI

InChI=1S/C21H19N3OS/c1-15-6-5-9-19(14-15)22-21(26)24-23-20(25)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,25)(H2,22,24,26)

InChI Key

YLFKOGLZHFOKMK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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